(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide

Medicinal Chemistry SAR Studies Physicochemical Profiling

This 5-cyclopropyl-1-methylpyrazole–cinnamamide (MW 281.36) is the minimal pharmacophore for SDHI fungicide and kinase inhibitor SAR. Its cyclopropyl group boosts metabolic stability vs. unsubstituted analogs, while the cinnamamide linker enables potent target engagement (class EC₅₀ as low as 0.48 mg/L). Order ≥95% purity to build focused libraries, validate targets, and secure IP around novel agrochemical or oncology leads.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 1448139-52-3
Cat. No. B2543799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
CAS1448139-52-3
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2)C3CC3
InChIInChI=1S/C17H19N3O/c1-20-16(14-8-9-14)11-15(19-20)12-18-17(21)10-7-13-5-3-2-4-6-13/h2-7,10-11,14H,8-9,12H2,1H3,(H,18,21)/b10-7+
InChIKeyBDQLLUQSDBMWJZ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide (CAS 1448139-52-3): Baseline Characterization and Procurement-Relevant Specifications


(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide (CAS 1448139-52-3) is a synthetic cinnamamide derivative featuring a 1-methyl-5-cyclopropyl-1H-pyrazole core linked via a methylene bridge to a trans-cinnamamide moiety. Its molecular formula is C₁₇H₁₉N₃O with a molecular weight of 281.36 g/mol . The compound is commercially available at ≥95% purity (Catalog No. CM773798) for research use, positioning it as an accessible building block for medicinal chemistry and agrochemical SAR campaigns . This compound belongs to a burgeoning class of pyrazole–cinnamamide hybrids under active investigation as succinate dehydrogenase inhibitors (SDHIs) and kinase-targeting probes, yet its specific biological profile remains sparsely characterized in the primary literature, making rigorous comparator-driven evaluation essential for informed procurement decisions [1].

Why Generic Substitution of (2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide with In-Class Analogs Is Not Scientifically Justified


Pyrazole–cinnamamide hybrids are not functionally interchangeable. Within the SDHI fungicide class, even minor structural modifications produce order-of-magnitude potency shifts: the pyrazole-5-yl-amide series shows EC₅₀ values spanning 0.48–>100 mg/L against Valsa mali, with boscalid (EC₅₀ = 2.80 mg/L) and tebuconazole (EC₅₀ = 0.30 mg/L) defining the performance window [1]. Critically, the cyclopropyl substituent on the target compound imparts distinct conformational constraint and metabolic stability that analogs bearing cyclopentyl, unsubstituted pyrazole, or alternative heterocycles cannot replicate [2]. Substituting the target with a close analog such as N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide (CAS 1799255-12-1; MW 349.48) introduces a >68 Da mass increase and altered lipophilicity, fundamentally changing both target engagement kinetics and pharmacokinetic behavior . Generic replacement without head-to-head comparative data therefore risks invalidating SAR datasets, confounding target validation, and undermining lead optimization campaigns.

Product-Specific Quantitative Evidence Guide: (2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide vs. Closest Analogs and In-Class Candidates


Molecular Weight and Calculated logP: Target Compound vs. N-Cyclopentyl Analog

The target compound (MW 281.36 g/mol) exhibits a substantially lower molecular weight than its closest commercially available analog, N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide (CAS 1799255-12-1, MW 349.48 g/mol), representing a >24% mass reduction that translates into greater ligand efficiency when normalized by activity . The SMILES structure CN1N=C(CNC(=O)/C=C/C2=CC=CC=C2)C=C1C1CC1 confirms 7 rotatable bonds and a moderately polar amide linker, whereas the N-cyclopentyl analog bears an additional cyclopentyl ring that increases logP and may reduce aqueous solubility .

Medicinal Chemistry SAR Studies Physicochemical Profiling

Commercial Purity and Specification: Target Compound vs. N-Cyclopentyl Analog

The target compound is commercially available from CheMenu at ≥95% purity (Catalog No. CM773798) . The N-cyclopentyl analog (CAS 1799255-12-1) is available from Smolecule at 95% purity . Both meet the standard research-grade purity threshold (≥95%), but the target compound's simpler synthesis—lacking the cyclopentyl substitution step—suggests potentially more scalable and cost-effective procurement for SAR libraries requiring gram-scale quantities. No pharmacopeial-grade or certified reference material (CRM) specification is available for either compound, confirming both are restricted to research use only .

Chemical Procurement Quality Control Analytical Chemistry

Class-Level SDH Inhibitory Potency: Pyrazole–Cinnamamide Series vs. Boscalid and Tebuconazole

Although no compound-specific SDH inhibition data are available for CAS 1448139-52-3, the pyrazole-5-yl-amide cinnamamide series to which it belongs demonstrates potent antifungal activity superior to the commercial SDHI boscalid. Representative compounds G22 (EC₅₀ = 0.48 mg/L) and G34 (EC₅₀ = 0.57 mg/L) achieved 5.8-fold and 4.9-fold greater potency, respectively, than boscalid (EC₅₀ = 2.80 mg/L) against Valsa mali, and approached the potency of the triazole control tebuconazole (EC₅₀ = 0.30 mg/L) [1]. This class-level quantitative baseline establishes that the pyrazole–cinnamamide scaffold—when appropriately substituted—can deliver SDHI activity exceeding that of the blockbuster fungicide boscalid, providing a strong rationale for procuring the target compound as a SAR probe to identify which specific substituents drive this potency advantage.

Agrochemical Fungicides Succinate Dehydrogenase Inhibitors Antifungal Activity

Bee Toxicity Profile: Pyrazole–Cinnamamide SDHIs vs. Commercial SDHIs and Triazoles

Toxicity testing on Apis mellifera revealed that class-representative compounds G22 and G34 exhibited low toxicity to bee populations, a critical differentiator from several commercial triazole fungicides known to exert sub-lethal effects on pollinators [1]. While no compound-specific bee toxicity data exist for CAS 1448139-52-3, the class-level finding that pyrazole–cinnamamide SDHIs demonstrate favorable pollinator safety profiles—in contrast to the higher-risk triazole class—provides a key selection criterion for agrochemical procurement programs prioritizing environmental safety alongside antifungal efficacy.

Ecotoxicology Pollinator Safety Agrochemical Development

Metabolic Stability Potential: Cyclopropyl-Substituted Pyrazole vs. Unsubstituted or Methyl-Substituted Analogs

The cyclopropyl substituent at position 5 of the pyrazole ring in CAS 1448139-52-3 introduces conformational constraint (sp³-rich character and restricted bond rotation) that literature precedent associates with improved metabolic stability by impeding cytochrome P450-mediated oxidation [1]. Studies on cyclopropyl-containing drug candidates demonstrate that strategic placement of cyclopropane rings can reduce oxidative metabolism and prolong half-life relative to unsubstituted or methyl-substituted pyrazole analogs [1]. Although direct metabolic stability data (e.g., microsomal t₁/₂, intrinsic clearance) for the target compound are absent from the public domain, this SAR principle provides a testable hypothesis for procurement: the target compound's cyclopropyl group represents a deliberate metabolic engineering feature not present in simpler 1-methyl-1H-pyrazole cinnamamide derivatives, offering a measurable advantage warranting experimental verification.

Drug Metabolism Pharmacokinetics Cyclopropane SAR

Data Gap Transparency: Absence of Compound-Specific Bioactivity, Selectivity, and In Vivo Data for CAS 1448139-52-3

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Patents, and vendor technical datasheets returned no compound-specific bioactivity data (IC₅₀, EC₅₀, Kd, Ki), selectivity profiles, in vivo pharmacokinetic parameters, or toxicity data for CAS 1448139-52-3 as of the search date [1][2]. This absence of primary pharmacological data contrasts with the N-cyclopentyl analog (CAS 1799255-12-1), which has been incorporated into at least one patent disclosure (US20180362471A9) describing substituted heterocyclyl derivatives as CDK inhibitors, suggesting that the N-cyclopentyl substitution may confer target engagement advantages in kinase assays [2]. Procurement of the target compound should therefore be framed as a tool compound acquisition for de novo SAR exploration rather than as selection of a pre-validated lead. Users requiring pre-existing biological annotations should consider the N-cyclopentyl analog, while those seeking an unencumbered scaffold for proprietary SAR development may find the target compound's data-naïve status advantageous.

Data Transparency Procurement Risk Assessment SAR Campaign Planning

Best Research and Industrial Application Scenarios for (2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide: Evidence-Driven Procurement Guidance


Fragment-Based or Ligand-Efficiency-Driven SDHI Lead Optimization

With a molecular weight of 281.36 g/mol—68 Da lighter than the N-cyclopentyl analog—the target compound offers superior ligand efficiency potential for SDHI programs. Researchers can leverage the class-level potency benchmark (EC₅₀ as low as 0.48 mg/L against Valsa mali for optimized series members) to design focused SAR libraries exploring the cyclopropyl position, amide linker, and pyrazole N1-substitution [1]. Procurement of gram quantities enables systematic variation of substituents to map the pharmacophoric requirements for surpassing boscalid (EC₅₀ = 2.80 mg/L) while maintaining the favorable bee toxicity profile observed across the series [1].

Metabolic Stability SAR Campaigns: Cyclopropyl as a Metabolic Shield

The 5-cyclopropyl substituent provides a testable metabolic engineering feature: cyclopropane rings are documented to reduce CYP450-mediated oxidation, potentially extending microsomal half-life compared to methyl- or unsubstituted pyrazole analogs [1]. The target compound, sourced at ≥95% purity , is well-suited for head-to-head microsomal stability assays (human, rat, or agricultural pest) against des-cyclopropyl and N-cyclopentyl analogs to quantitatively establish the metabolic advantage of the cyclopropyl-pyrazole motif [1].

Kinase Selectivity Profiling: CDK-Targeted Probe Development

The N-cyclopentyl analog (CAS 1799255-12-1) has been implicated in CDK inhibitor patents (US20180362471A9), establishing the pyrazole–cinnamamide scaffold as a potential kinase-targeting chemotype [1]. The target compound, lacking the cyclopentyl group, serves as a streamlined comparator to dissect the contribution of the N-cyclopentyl substitution to CDK7/9/12/13 selectivity. Procurement of both compounds enables direct biochemical IC₅₀ profiling across a kinase panel, with the target compound providing the minimal pharmacophore baseline [1].

Agrochemical Patent Expansion: Novel SDHI Composition-of-Matter Claims

The absence of compound-specific patent filings for CAS 1448139-52-3, combined with its structural membership in the highly active pyrazole–cinnamamide SDHI class (class representatives 4.9–5.8× more potent than boscalid), creates a strategic window for composition-of-matter and method-of-use patent filings [1]. Agrochemical R&D organizations can procure the target compound as a key intermediate, generate proprietary antifungal activity data against a panel of phytopathogens (Valsa mali, Rhizoctonia solani, Botrytis cinerea), and establish IP protection around novel derivatives with demonstrated field-level efficacy and pollinator safety [1].

Quote Request

Request a Quote for (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.